molecular formula C10H18O2S B13630639 1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid

1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13630639
M. Wt: 202.32 g/mol
InChI Key: JPVZMWQZLSWINP-UHFFFAOYSA-N
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Description

1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction involving suitable precursors such as alkenes or alkynes.

    Introduction of the Sec-butylthio Group: The sec-butylthio group can be introduced via a thiolation reaction using sec-butylthiol and an appropriate catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sec-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The sec-butylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butylthio)-3-methylcyclobutane-1-carboxylic acid
  • 1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid
  • 1-(Tert-butylthio)-3-methylcyclobutane-1-carboxylic acid

Uniqueness

1-(Sec-butylthio)-3-methylcyclobutane-1-carboxylic acid is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

1-butan-2-ylsulfanyl-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O2S/c1-4-8(3)13-10(9(11)12)5-7(2)6-10/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

JPVZMWQZLSWINP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1(CC(C1)C)C(=O)O

Origin of Product

United States

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